Product packaging for Dipropyl tetrachlorophthalate(Cat. No.:CAS No. 6928-67-2)

Dipropyl tetrachlorophthalate

Cat. No.: B1584409
CAS No.: 6928-67-2
M. Wt: 388.1 g/mol
InChI Key: QJRSPJSHRYYBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dipropyl tetrachlorophthalate is a useful research compound. Its molecular formula is C14H14Cl4O4 and its molecular weight is 388.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl4O4 B1584409 Dipropyl tetrachlorophthalate CAS No. 6928-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRSPJSHRYYBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044719
Record name Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6928-67-2
Record name Dipropyl tetrachlorophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6928-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl tetrachlorophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6928-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dipropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPROPYL TETRACHLOROPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68G85SO490
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Trajectory and Emerging Research Directions for Substituted Phthalates

The story of substituted phthalates is intrinsically linked to the rise of polymer science in the 20th century. Phthalate (B1215562) esters have been widely used for over 70 years as plasticizers, substances added to plastics like polyvinyl chloride (PVC) to enhance their flexibility, durability, and transparency. diva-portal.orgwikipedia.org The commercial production of foundational phthalates such as bis(2-ethylhexyl) phthalate (DEHP) dates back to the 1930s. wikipedia.org Historically, the research and application focus was on a few key low-molecular-weight phthalates, including DEHP, Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), due to their effectiveness and economic viability. wikipedia.orgacs.org

Over time, mounting evidence and health concerns led to increased regulatory scrutiny of these common phthalates. nih.gov This prompted a significant shift in industrial and research focus, a trend often described as "regrettable substitution," where a banned substance is replaced by a structurally similar but less-studied alternative. acs.org This has led to the use of higher-molecular-weight phthalates or other alternative plasticizers. diva-portal.orgacs.org

This historical context sets the stage for emerging research on less common compounds like Dipropyl tetrachlorophthalate. Current research directions are increasingly driven by the need for comprehensive chemical assessments under regulatory frameworks. The focus is on:

Comprehensive Characterization: Fully understanding the physicochemical properties of alternative or less-studied phthalates.

Environmental Fate and Transport: Investigating how these compounds behave in the environment, their persistence, and potential for bioaccumulation. europa.eu

Advanced Analytical Methods: Developing sensitive and specific techniques, such as gas chromatography-mass spectrometry (GC/MS), to detect and quantify these compounds in complex matrices like drinking water, food, and environmental samples. mdpi.comrsc.org

Computational Modeling: Utilizing in-silico methods to predict the properties, behavior, and potential risks of substituted phthalates, which aids in prioritizing compounds for further empirical study. europa.eu

Interdisciplinary Relevance of Dipropyl Tetrachlorophthalate Studies in Chemical Sciences

Mechanistic Investigations of Esterification Pathways for Tetrachlorophthalic Anhydride (B1165640)

Direct Catalyzed Esterification Techniques

Catalysis is crucial for achieving high yields and reasonable reaction rates in the conversion of the intermediate monoester to the final this compound. The general mechanism follows the principles of Fischer-Speier esterification, where a catalyst activates the carbonyl group, enhancing its electrophilicity towards attack by the alcohol. mdpi.com

Various catalysts have been shown to be effective for the esterification of phthalic anhydrides:

Brønsted Acids : Strong proton-donating acids like sulfuric acid (H₂SO₄) are traditional and effective catalysts. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more susceptible to nucleophilic attack by propanol (B110389). mdpi.comnih.gov Phosphoric acid (H₃PO₄) has also been studied as a safe and inexpensive catalyst, which may proceed through the formation of a diacylated mixed anhydride as the active acyl transfer agent. nih.gov

Solid Acid Catalysts : To simplify purification and minimize corrosive waste, solid acid catalysts such as sulfonated ion-exchange resins (e.g., Dowex® 50) are employed. nih.govepa.gov These reusable resins provide acidic protons to catalyze the reaction in a heterogeneous system. nih.gov

Lewis Acids : Metal-based catalysts, particularly titanium compounds like tetra-n-butyl titanate, are widely used in industrial settings for producing phthalate esters. researchgate.netgoogle.com They function as Lewis acids, coordinating to the carbonyl oxygen to activate the substrate for esterification at elevated temperatures, typically between 120°C and 220°C. researchgate.netgoogle.com

The removal of water, a byproduct of the second esterification step, is critical to shift the equilibrium towards the product. This is often accomplished by azeotropic distillation. google.com

Catalyst TypeExampleMechanism of ActionTypical ConditionsReference
Brønsted AcidSulfuric Acid (H₂SO₄)Protonation of the carbonyl group, increasing its electrophilicity.Elevated temperatures. researchgate.net
Brønsted AcidPhosphoric Acid (H₃PO₄)Formation of a mixed anhydride intermediate that acts as an acyl transfer agent.Mild conditions, 1-3 mol% catalyst. nih.gov
Solid AcidDowex® H+ ResinProvides a solid source of protons for catalysis, allowing for easy separation.Refluxing solvent. nih.gov
Lewis AcidTitanium Catalysts (e.g., tetra-n-butyl titanate)Coordination to the carbonyl oxygen, activating it for nucleophilic attack.High temperatures (170-220°C). google.com

Non-Catalyzed High-Temperature Esterification Processes

Carboxylic anhydrides can react with alcohols without a catalyst, a process often described as autocatalytic. google.com The initial ring-opening reaction of tetrachlorophthalic anhydride with propanol to form the monoester is typically very fast and can occur readily without external catalysis. researchgate.netgoogle.com

However, the subsequent conversion of the monoester to this compound is significantly slower. In the absence of a catalyst, this second step requires high temperatures (e.g., 100-160°C) to proceed at a practical rate. google.com The high temperature serves to overcome the activation energy of the reaction and helps to drive off the water byproduct, pushing the equilibrium toward the formation of the diester. Industrial processes often utilize temperatures ranging from 160°C to 270°C to ensure the reaction goes to completion. google.com

Role of Reagents in Regioselective Esterification

Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or region over others in a molecule with multiple reactive sites. In the context of esterifying tetrachlorophthalic anhydride, the issue of regioselectivity for the initial nucleophilic attack is moot.

Tetrachlorophthalic anhydride is a symmetrical molecule, with the four chlorine atoms occupying positions 4, 5, 6, and 7 of the phthalic anhydride framework. nih.gov This symmetry renders the two carbonyl groups of the anhydride ring chemically equivalent. Consequently, the initial attack by a propanol molecule can occur at either carbonyl carbon with equal probability, leading to a single, identical monoester product (propyl 2-carboxy-3,4,5,6-tetrachlorobenzoate). Therefore, no regiochemical considerations are necessary for the first esterification step. Regioselectivity becomes a critical factor only when using unsymmetrically substituted phthalic anhydrides, where the two carbonyl groups are in different chemical environments.

Advanced Synthetic Routes for Modified Tetrachlorophthalate Derivatives

Tetrachlorophthalic anhydride is not only a precursor to simple esters but also a versatile building block for a wide range of more complex molecules, including protecting groups and novel heterocyclic compounds. riverlandtrading.comchemball.comchemicalbook.com

Utility of Tetrachlorophthalic Anhydride in N-Protection Strategies

Tetrachlorophthalic anhydride is widely used to protect primary amine functionalities by converting them into tetrachlorophthalimides (TCP). nih.govthermofisher.com The resulting TCP group is a robust protecting group, stable under a variety of conditions, including those that are mildly basic to harshly acidic, making it valuable in multi-step syntheses, particularly in carbohydrate and peptide chemistry. nih.govmdpi.com

The installation of the TCP protecting group is typically a two-step process:

Amidation : The primary amine reacts with tetrachlorophthalic anhydride in a suitable solvent. This reaction opens the anhydride ring to form an intermediate tetrachlorophthalamic acid. nih.gov

Cyclization/Imide Formation : The phthalamic acid intermediate is then dehydrated to close the five-membered imide ring. This is commonly achieved by heating with a dehydrating agent such as acetic anhydride in the presence of a base like pyridine. nih.gov

A key advantage of the TCP group is its selective removal under mild conditions. While stable to many reagents, it can be cleanly cleaved using ethylenediamine, which does not affect other sensitive functional groups like esters or cause racemization of amino acid residues. nih.gov

TCP Protection and Deprotection Strategy
StepReagentsProcessReference
Protection (Installation)1. Tetrachlorophthalic anhydride 2. Acetic anhydride, PyridineThe amine reacts with the anhydride, followed by ring-closing dehydration to form the stable tetrachlorophthalimide (TCP) group. nih.gov
Deprotection (Cleavage)EthylenediamineThe imide ring is opened by the nucleophilic diamine, releasing the free primary amine under mild conditions. nih.gov

Development of Novel Tetrachlorophthalate-Containing Compounds

The reactivity of tetrachlorophthalic anhydride has been harnessed to create a variety of novel compounds with applications in materials science, dye chemistry, and medicinal chemistry.

Heterocyclic Systems : The anhydride serves as a starting point for complex heterocyclic structures. For instance, it can be converted to tetrachlorophthalimide, which is then used as a scaffold to synthesize derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole. arid.my In other work, tetrachlorophthalic anhydride has been reacted directly with Schiff bases to produce novel 1,3-oxazepine derivatives. jmchemsci.com

Pigments and Dyes : Tetrachlorophthalic anhydride is a key intermediate in the synthesis of certain industrial pigments. chemball.com For example, it is a precursor in the production of Pigment Yellow 138 and Solvent Red 135, which is synthesized by reacting the anhydride with 1,8-naphthylenediamine. patsnap.com

Biologically Active Molecules : Researchers have synthesized series of substituted tetrachlorophthalic acid monoamides by reacting the anhydride with various primary amines. researchgate.net Some of these derivatives have been shown to possess antibacterial and anti-inflammatory activity. researchgate.net Similarly, other studies have focused on creating phthalazin-1-ol derivatives from the anhydride for potential biological applications. ekb.eg

Examples of Novel Compounds from Tetrachlorophthalic Anhydride
Compound ClassSynthetic Precursor(s)Application/SignificanceReference
1,3,4-Oxadiazoles / 1,2,4-TriazolesTetrachlorophthalimide (from the anhydride)Development of new heterocyclic systems. arid.my
1,3-OxazepinesTetrachlorophthalic anhydride, Schiff baseSynthesis of seven-membered heterocyclic compounds. jmchemsci.com
Solvent Red 135Tetrachlorophthalic anhydride, 1,8-NaphthylenediamineIndustrial dye synthesis. patsnap.com
Substituted MonoamidesTetrachlorophthalic anhydride, Primary aminesInvestigated for antibacterial and anti-inflammatory properties. researchgate.net
Phthalazin-1-olsTetrachlorophthalic anhydride, Hydrazine hydrateSynthesis of fused heterocyclic systems. ekb.eg

Advanced Analytical Methodologies for the Detection and Quantification of Dipropyl Tetrachlorophthalate

Chromatographic and Spectrometric Approaches for Trace Analysis

The trace analysis of dipropyl tetrachlorophthalate necessitates highly sensitive and selective analytical techniques. Chromatographic separation coupled with spectrometric detection provides the foundation for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of semi-volatile compounds like phthalate (B1215562) esters. For this compound, a typical GC-MS method would involve a gas chromatograph equipped with a capillary column, such as a ZB-5MS or Rxi-5ms, which are low-polarity columns suitable for separating a wide range of organic molecules. nih.govnih.gov The sample, after appropriate preparation, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

Following separation, the analyte enters the mass spectrometer, which typically operates in electron ionization (EI) mode. oiv.int This high-energy ionization method results in reproducible fragmentation patterns that are highly characteristic of the compound's structure, allowing for confident identification. For trace-level detection and quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed. nih.govoiv.int These modes enhance sensitivity and selectivity by focusing the detector on specific mass-to-charge ratio (m/z) ions known to be characteristic of this compound and its fragments. While specific quantification limits for this compound are not widely published, methods for other phthalates in complex matrices like wastewater and beverages have achieved limits of detection (LODs) in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range. nih.govrsc.org

A specialized application, pyrolysis-GC/MS, is particularly useful for detecting phthalates within solid polymer matrices. This technique involves thermally desorbing the additives directly from the material into the GC-MS system, eliminating the need for solvent extraction. shimadzu.com

Table 1: Representative GC-MS Method Parameters for Phthalate Ester Analysis This table presents typical parameters based on methods for analogous compounds, applicable for the analysis of this compound.

ParameterTypical SettingSource(s)
Column Fused silica (B1680970) capillary, e.g., ZB-5MS, Rxi-5ms (30 m x 0.25 mm, 0.25 µm film) nih.govnih.gov
Carrier Gas Helium at a constant flow of 1-2 mL/min nih.govoiv.int
Injector Mode Splitless or Programmed Temperature Vaporizing (PTV) oiv.intresearchgate.net
Oven Program Temperature ramp, e.g., 60°C hold, ramp to 320°C nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV oiv.int
Detection Mode Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) nih.govoiv.int

Liquid Chromatography (LC) Techniques and Hyphenated Methods

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a powerful alternative to GC, especially for less volatile or thermally sensitive analytes. When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and selectivity.

For the analysis of this compound, a reversed-phase HPLC method would be appropriate, utilizing a C18 column like a Poroshell 120 EC-C18. bohrium.com The mobile phase typically consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. bohrium.compjoes.com Detection is most effectively achieved using a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source, usually operated in positive mode for phthalates. bohrium.comrsc.org This setup allows for highly selective MRM transitions to be monitored, minimizing matrix interference and achieving very low detection limits. For instance, LC-MS/MS methods for other phthalates in food and urine have reported LODs in the sub-to-low µg/kg range. bohrium.comchromatographyonline.com

An advanced hyphenated technique involves on-line coupled LC-GC, which automates the transfer of the separated analyte from the LC system to the GC for further separation and detection, offering a high degree of cleanup for extremely complex samples like landfill leachate. mdpi.com

Spectroscopic Characterization (e.g., UV, Raman, MS)

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Mass Spectrometry (MS): As discussed, the mass spectrum provides a molecular fingerprint. The electron ionization mass spectrum would show a molecular ion peak corresponding to its mass and a series of fragment ions resulting from the loss of propyl groups and other structural components.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can confirm the presence of key functional groups. FT-Raman spectroscopy has been shown to be effective for identifying phthalate esters as a class, which exhibit a set of six characteristic bands. dtu.dk The most prominent of these is the strong carbonyl (C=O) stretch, typically observed around 1726 cm⁻¹. dtu.dk Other characteristic peaks include the ring breathing mode and C-H vibrations. dtu.dk IR spectroscopy provides complementary information, particularly on the carbonyl and ester C-O stretches. purdue.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.

Table 2: Available Spectroscopic Data for this compound

TechniqueData AvailabilitySource(s)
13C NMR Spectrum available spectrabase.com
Transmission IR Spectrum available spectrabase.com
Vapor Phase IR Spectrum available spectrabase.com
Raman Spectrum available spectrabase.com

Sample Preparation and Extraction Strategies for Complex Environmental and Biological Matrices

The effective extraction of this compound from complex matrices like soil, water, and biological tissues is a critical prerequisite for accurate analysis. The choice of method depends on the matrix type, the required detection limit, and the analytical instrument being used.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE): LLE is a traditional and robust method for extracting organic compounds from aqueous samples. For phthalates in water, EPA Method 506 specifies extraction with a suitable organic solvent like methylene (B1212753) chloride. gcms.cz The efficiency of the extraction is influenced by factors such as the pH of the aqueous phase; for phthalate esters, a neutral pH of 5 to 7 is recommended to prevent hydrolysis. epa.gov

Solid-Phase Extraction (SPE): SPE has become a more common and efficient alternative to LLE, as it consumes smaller volumes of organic solvents and can provide a cleaner extract. For the analysis of chlorinated derivatives and phthalates in wastewater, SPE cartridges packed with reversed-phase sorbents like C18 or LiChrolut RP-18 are widely used. nih.govnih.gov The sample is passed through the cartridge, where the analyte is adsorbed. After washing away interferences, the analyte is eluted with a small volume of an appropriate solvent, such as a diethyl ether/methanol mixture. nih.gov Automated SPE systems can further enhance reproducibility and sample throughput for drinking water analysis. gcms.cz

Microextraction Techniques (e.g., SPME, DLLME)

Miniaturized extraction techniques have gained prominence due to their speed, minimal solvent use, and high enrichment factors.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a polymer-coated fused silica fiber to extract analytes from a sample, either by direct immersion or from the headspace. For chlorinated organic compounds, fibers coated with polydimethylsiloxane (B3030410) (PDMS) or carboxen/PDMS (CAR/PDMS) have proven effective. nih.govresearchgate.net The fiber adsorbs the analytes, which are then thermally desorbed directly into the injector of a GC. SPME is particularly well-suited for analyzing volatile and semi-volatile compounds in water and sewage. nih.govresearchgate.net Nanoporous carbon materials derived from agricultural waste have also been developed as highly efficient SPME fiber coatings for chlorinated pollutants. rsc.org

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method based on the formation of a cloudy solution of fine droplets of an extraction solvent in the aqueous sample. tandfonline.com A mixture of an extraction solvent (e.g., chloroform, tetrachloromethane) and a disperser solvent (e.g., acetone, acetonitrile) is rapidly injected into the sample. tandfonline.combohrium.com This creates a large surface area for analyte transfer. After centrifugation, the sedimented organic phase is collected and analyzed. DLLME coupled with GC-MS has been successfully applied to determine phthalate esters in bottled water and beverages, achieving low limits of detection and good reproducibility. rsc.orgnih.gov

Table 3: Comparison of Extraction Techniques for Phthalate Analysis This table summarizes general performance characteristics based on published methods for various phthalate esters.

TechniquePrincipleTypical MatrixAdvantagesDisadvantagesSource(s)
LLE Partitioning between two immiscible liquidsWaterRobust, well-establishedLarge solvent volume, emulsion formation gcms.czepa.gov
SPE Adsorption onto a solid sorbentWater, Wastewater, FoodReduced solvent use, high recovery, automationCan be costly, potential for clogging bohrium.comgcms.cznih.gov
SPME Adsorption onto a coated fiberWater, Air, SewageSolvent-free, simple, portableFiber fragility, matrix effects nih.govrsc.orgacs.org
DLLME Dispersion of extraction solvent in sampleWater, BeveragesFast, high enrichment, low solvent useRequires specific solvent properties rsc.orgpjoes.comtandfonline.comnih.gov

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodologies for Phthalate Analysis

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents a significant advancement in the sample preparation for the analysis of a wide range of analytes, including phthalate esters, from diverse and often complex matrices. quechers.eurasayanjournal.co.in Originally developed for the extraction of pesticide residues from fruits and vegetables, its application has been successfully extended to various other compounds and sample types, such as food, environmental, and biological samples. researchgate.netresearchgate.netmdpi.com The QuEChERS procedure simplifies the extraction process, reduces solvent consumption, and improves laboratory efficiency and sample throughput. quechers.eu

The methodology is primarily a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. quechers.eunih.gov

Extraction and Partitioning: The first step involves the homogenization of the sample followed by an extraction with a water-miscible solvent, most commonly acetonitrile. quechers.euspecartridge.com Acetonitrile is favored due to its ability to extract a broad range of analytes and its limited miscibility with water in the presence of high salt concentrations, which facilitates a phase separation. rasayanjournal.co.inaladdin-e.com Specific salts, such as anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to the sample and solvent mixture. quechers.eubgb-info.com The addition of MgSO₄ helps to absorb water from the sample, which can improve the extraction efficiency for certain compounds and promote the partitioning of the analytes into the acetonitrile layer. nih.govmdpi.com NaCl aids in creating a phase separation between the aqueous and organic layers. bgb-info.com The mixture is then vigorously shaken and centrifuged, resulting in a supernatant of acetonitrile containing the extracted analytes. quechers.eunih.gov For dry samples like tea or grains, a hydration step is often necessary before the addition of acetonitrile to ensure efficient extraction. nih.govgcms.cz

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step to remove interfering matrix components such as lipids, pigments, and sugars. nih.govaladdin-e.com This is achieved by mixing the extract with a combination of sorbents in a process known as dispersive solid-phase extraction (d-SPE). rasayanjournal.co.in The choice of sorbents is critical and depends on the nature of the matrix and the target analytes. nih.gov

Commonly used sorbents for phthalate analysis include:

Primary Secondary Amine (PSA): Effective at removing organic acids, fatty acids, and some sugars. nih.govulpgc.es

C18 (Octadecylsilane): Used for the removal of non-polar interferences like lipids and fats. bgb-info.comnih.gov

Graphitized Carbon Black (GCB): Efficient at removing pigments and sterols, although it may retain planar analytes. rasayanjournal.co.innih.gov

Anhydrous Magnesium Sulfate (MgSO₄): Continuously used to remove any remaining water from the extract. gcms.cz

After adding the d-SPE sorbents, the mixture is vortexed and centrifuged. The resulting purified supernatant is then ready for instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). gcms.cz

Research Findings in Phthalate Analysis using QuEChERS

While specific research on the application of QuEChERS for This compound is not available in the reviewed literature, numerous studies have validated the method for a wide array of other phthalate esters in various matrices. These studies demonstrate the effectiveness and reliability of the QuEChERS approach.

For instance, a modified QuEChERS method coupled with GC-MS was developed for the analysis of 14 phthalate esters in grain sorghum. The method demonstrated good linearity and achieved mean recoveries between 82.0% and 120.2% with low relative standard deviations (RSDs). Similarly, a study on edible oils used a QuEChERS cleanup followed by ionic-liquid-based dispersive liquid-liquid microextraction, reporting recoveries between 84% and 106%. nih.gov

In the analysis of tea samples, a modified QuEChERS method optimized the types and amounts of adsorbents (PSA, GCB, and MgSO₄) and found that hydrating the matrix improved extraction efficiency. gcms.cz Recoveries for 16 phthalates ranged from 84.7% to 112.7%. gcms.cz For vegetable samples, a method using ultrasonic extraction with acetonitrile followed by a d-SPE cleanup with C18 showed recoveries for 19 phthalates mostly within the 60–120% range. bgb-info.com

The following tables summarize the performance of QuEChERS methodologies for various phthalates across different studies, showcasing the typical recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

Table 1: Performance of QuEChERS Method for Phthalate Analysis in Grain Sorghum Data from a study on 14 phthalate esters using a modified QuEChERS-GC-MS method.

Analyte Spiking Levels (mg/kg) Mean Recovery (%) Intra-day Precision (RSD, %) Inter-day Precision (RSD, %) LOD (µg/kg) LOQ (µg/kg)

Table 2: Performance of QuEChERS Method for Phthalate Analysis in Tea Data from a study on 16 phthalate esters using a modified QuEChERS-GC-MS/MS method. gcms.cz

Analyte Spiking Levels (µg/kg) Recovery Range (%) RSD (%) LOD (µg/kg) LOQ (µg/kg)

Table 3: Performance of QuEChERS Method for Phthalate Analysis in Edible Oils Data from a study using QuEChERS cleanup coupled with ionic-liquid-based dispersive liquid-liquid microextraction. nih.gov

Analyte Recovery Range (%) Intra-day Repeatability (RSD, %) Inter-day Repeatability (RSD, %) Detection Limits (ng/g)

These findings underscore the versatility and robustness of the QuEChERS method for the analysis of phthalates in complex matrices. The ability to modify the extraction solvents, salts, and d-SPE sorbents allows for the optimization of the method for specific sample types, ensuring accurate and reliable quantification. researchgate.net Although direct data for this compound is lacking, the successful application of QuEChERS to a broad range of phthalates, including Dipropyl phthalate, suggests its potential applicability for chlorinated analogs, pending specific method development and validation.

Environmental Dynamics and Ecotoxicological Implications of Dipropyl Tetrachlorophthalate

Environmental Occurrence and Distribution Patterns in Aquatic and Terrestrial Ecosystems

While specific data on the widespread environmental presence of dipropyl tetrachlorophthalate is not extensively documented in publicly available literature, its physicochemical properties suggest potential pathways for its entry and distribution in various environmental compartments. Like other phthalate (B1215562) esters, it can be released into the environment during its production, use in consumer products, and disposal habitablefuture.org.

Phthalate esters are frequently detected in aquatic environments, including surface waters and sediments habitablefuture.orgresearchgate.net. The distribution between water and sediment is largely governed by the compound's water solubility and its tendency to adsorb to organic matter. Due to its tetrachlorinated aromatic ring, this compound is expected to have low water solubility and a high octanol-water partition coefficient (log K_ow), estimated to be 5.22 researchgate.net. This suggests a strong tendency to partition from the water column and accumulate in sediments and suspended particulate matter nj.gov. The presence of contaminants in sediments can pose a long-term risk to benthic organisms and may lead to the resuspension of the contaminant into the water column through various biotic and abiotic processes nj.gov.

The potential for long-range atmospheric transport of chemical compounds is influenced by their volatility and their distribution between the gas and particle phases in the atmosphere pops.int. Chemicals with moderate volatility can be transported over significant distances before being deposited onto terrestrial and aquatic surfaces through wet and dry deposition pops.intaaqr.org. While specific data for this compound is unavailable, studies on other phthalates indicate that atmospheric transport is a significant pathway for their distribution in the environment aaqr.org. The deposition of such compounds can be influenced by meteorological factors like precipitation and temperature aaqr.org. Given its structure, this compound may be subject to atmospheric transport, potentially leading to its deposition in remote ecosystems epo.org.

Prevalence in Surface Waters and Sediments

Bioaccumulation and Biotransformation Pathways in Environmental Compartments

The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk profile. Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in its surrounding environment mdpi.com. For hydrophobic compounds like phthalates, bioaccumulation is often linked to the lipid content of the organism mdpi.com.

The bioaccumulation potential of phthalate esters in aquatic and terrestrial food chains can be limited by biotransformation, a process that can increase with increasing trophic level researchgate.net. While specific biotransformation pathways for this compound are not well-documented, it is known that phthalate esters can undergo sequential hydrolysis to form monoesters and the corresponding phthalic acid researchgate.net. In the case of this compound, this would lead to the formation of monopropyl tetrachlorophthalate and tetrachlorophthalic acid. The rate and extent of these biotransformation reactions can significantly influence the persistence and potential toxicity of the parent compound europa.eu. A predictive study has classified dipropyl 3,4,5,6-tetrachlorophthalate as very toxic to fish, with a predicted LC50 value of 0.45 mg/L researchgate.netnih.gov.

Degradation Mechanisms and Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to various degradation processes. These processes can be broadly categorized as abiotic and biotic.

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. Key abiotic processes in the environment include hydrolysis, photolysis, and oxidation-reduction reactions mdpi.comresearchgate.net. Phthalate esters can undergo hydrolysis, particularly under acidic or basic conditions, although this process is generally slow under typical environmental pH pucrs.br. Photolysis, or degradation by sunlight, can be a significant pathway for some phthalates in surface waters pucrs.br. The chlorinated aromatic structure of this compound may influence its susceptibility to photolytic degradation. Additionally, reactions with hydroxyl radicals in the atmosphere can contribute to the degradation of volatile and semi-volatile organic compounds pops.int. The combination of these abiotic processes can lead to the gradual breakdown of the compound in the environment mdpi.comacademicjournals.org.

Microbial degradation is often the most significant removal pathway for organic contaminants in the environment mdpi.comfrontiersin.org. Many microorganisms, including bacteria and fungi, have been shown to degrade various phthalate esters pucrs.brresearchgate.net. The initial step in the biodegradation of phthalates typically involves the hydrolysis of the ester bonds by enzymes such as esterases or lipases, leading to the formation of the corresponding monoester and alcohol, followed by further degradation of the phthalate ring pucrs.brmdpi.com.

Intermolecular Interactions and Solution Thermodynamics of Dipropyl Tetrachlorophthalate

Influence on Infinite-Dilution Activity Coefficients in Mixed Solvents

The infinite-dilution activity coefficient (γ∞) is a crucial thermodynamic property that describes the behavior of a solute when it is present at a very low concentration in a solvent. It provides information about the interactions between the solute and solvent molecules. researchgate.netnih.gov In mixed solvents, the presence of a complexing agent like dipropyl tetrachlorophthalate can significantly influence the activity coefficients of solutes.

The gas-liquid chromatographic method can also be used to determine infinite-dilution activity coefficients. rsc.orgresearchgate.net The activity coefficient is related to the net retention volume of the solute. When this compound is added to a non-polar solvent like squalane, the activity coefficients of aromatic solutes are altered due to the specific complexation interactions. rsc.orgrsc.org

The presence of this compound generally leads to a decrease in the activity coefficients of aromatic compounds compared to their values in a non-polar solvent alone. This reduction signifies a more favorable interaction between the solute and the mixed solvent system, which is consistent with the formation of molecular complexes. The magnitude of this effect is dependent on the concentration of this compound and the nature of the aromatic solute.

Table 3: Infinite-Dilution Activity Coefficients (γ∞) of Aromatic Hydrocarbons in Squalane and a Mixed Squalane-Dipropyl Tetrachlorophthalate Solvent at 70°C

Aromatic Hydrocarbon γ∞ in Squalane γ∞ in Mixed Solvent (example concentration)
Benzene 0.650 Data dependent on specific mixture composition
Toluene 0.615 Data dependent on specific mixture composition
p-Xylene 0.580 Data dependent on specific mixture composition
m-Xylene 0.585 Data dependent on specific mixture composition
o-Xylene 0.560 Data dependent on specific mixture composition
Ethylbenzene 0.600 Data dependent on specific mixture composition

Illustrative data based on principles described in cited literature. Actual values are dependent on the precise concentration of this compound in the mixed solvent. rsc.orgrsc.org

The study of these activity coefficients is important for designing separation processes, such as extractive distillation, where the relative volatility of components is modified by the addition of a selective solvent. ddbst.com The ability of this compound to selectively interact with and reduce the activity coefficients of aromatic compounds highlights its potential utility in such applications.

Computational Approaches and Predictive Modeling in Dipropyl Tetrachlorophthalate Research

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Applications

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. epa.gov These models are particularly useful for predicting the potential effects of chemicals like Dipropyl tetrachlorophthalate, for which extensive empirical data may be limited. epa.gov

Prediction of Ecotoxicological Endpoints (e.g., Acute Fish Toxicity)

QSAR models are widely employed to predict the ecotoxicological effects of organic compounds, including phthalate (B1215562) esters. researchgate.netkoreascience.krnih.gov For instance, the acute toxicity of phthalates to fish can be estimated based on their molecular properties. researchgate.netuci.edu Models often use descriptors such as the octanol-water partition coefficient (log Kow) and water solubility to predict the lethal concentration (LC50) for aquatic organisms like the fathead minnow. researchgate.netresearchgate.net The toxicity of phthalate esters to fish is often classified into categories such as "no concern," "harmful," "toxic," and "very toxic" based on the predicted LC50 values. researchgate.net

Several software programs, including ECOSAR (Ecological Structure-Activity Relationship) and T.E.S.T. (Toxicity Estimation Software Tool), have been developed to facilitate these predictions. koreascience.kre-jehs.org These tools utilize QSARs to estimate the toxicity of chemicals to various aquatic organisms. koreascience.kre-jehs.org The reliability of these predictions is crucial for regulatory purposes and for prioritizing chemicals for further testing. koreascience.krnih.gov The accuracy of these models is continually being evaluated and improved. koreascience.krnih.gov

Table 1: Predicted Ecotoxicological Endpoints for Phthalate Esters using QSAR Models

EndpointModel TypeKey Descriptor(s)Predicted Effect for Phthalates
Acute Fish Toxicity (LC50)Regression-based QSARlog Kow, Water SolubilityToxicity generally increases with alkyl chain length up to a certain point, after which reduced bioavailability can decrease toxicity.
Daphnia magna Immobilization (EC50)Classification QSARMolecular Weight, log PHigher molecular weight and lipophilicity can correlate with increased toxicity, though this can be limited by low water solubility.

This table is a generalized representation based on QSAR principles for phthalates. Specific predicted values for this compound would require running the compound's structure through relevant and validated QSAR models.

Estimation of Physicochemical Parameters (e.g., Log Kow, Water Solubility)

QSAR and other computational methods are also used to predict the physicochemical properties of chemicals, which are fundamental to understanding their environmental fate and transport. researchgate.netscirp.org For phthalate esters, properties like the octanol-water partition coefficient (log Kow) and water solubility are critical. researchgate.netepa.gov

Various computational tools and models, such as KOWWIN and WSKOWWIN, estimate these parameters based on the chemical's structure. researchgate.net These programs often use fragment contribution methods or atom-based approaches to calculate the values. researchgate.netscirp.org The predicted values can be compared with experimental data to validate and refine the models. epa.gov For many phthalates, there is a good correlation between predicted and measured values for these parameters. epa.gov

Table 2: Predicted Physicochemical Properties of Phthalate Esters

PropertyPrediction MethodKey Structural Features Influencing Prediction
Log Kow (Octanol-Water Partition Coefficient)Atom/Fragment Contribution (e.g., KOWWIN)Number and arrangement of carbon atoms in the alkyl chains; presence of the aromatic ring and ester groups.
Water SolubilityQuantitative Structure-Property Relationship (QSPR)Molecular volume, polarity, and log Kow. Higher molecular weight and log Kow generally lead to lower water solubility.

This table provides a general overview of how physicochemical properties of phthalates are predicted. Precise values for this compound would necessitate specific model calculations.

Molecular Docking and Dynamics Simulations for Mechanistic Elucidation

Molecular docking and dynamics simulations are powerful computational techniques that provide insights into the interactions between a small molecule, like a phthalate, and a biological macromolecule or environmental surface at the atomic level. journalirjpac.comresearchgate.net These methods can help to elucidate the mechanisms of toxicity and environmental partitioning. princeton.edumdpi.comacs.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or other binding site. mdpi.commdpi.com This can be used to understand how a phthalate might interact with a biological target, such as a cellular receptor or enzyme. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. princeton.eduacs.org For phthalates, MD simulations have been used to study their adsorption onto surfaces like clay minerals, which is a key process in their environmental transport. princeton.eduacs.orgacs.org These simulations have shown that larger, more hydrophobic phthalates tend to adsorb more strongly to such surfaces. acs.orgacs.org The simulations can also reveal the specific interactions, such as van der Waals forces, that drive the adsorption process. princeton.eduacs.org Furthermore, MD simulations have been employed to investigate the permeation of phthalate esters across cell membranes, a crucial step in their bioavailability and potential toxicity. mdpi.com

Life Cycle Assessment (LCA) and Environmental Impact Assessment (EIA) Methodologies for Chemical Production

Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. dei.soulisboa.ptecoinvent.orgpre-sustainability.com Environmental Impact Assessment (EIA) is a process to predict the environmental consequences of a specific project before it is carried out. dei.so Both methodologies are crucial for assessing the sustainability of chemical production. dei.sowbcsd.org

For a chemical like this compound, an LCA would quantify the resource consumption (e.g., energy, raw materials) and emissions associated with its production, use, and disposal. ulisboa.ptacs.orgplasticsrecycling.org This holistic approach helps to identify the stages of the life cycle with the most significant environmental impacts, thereby highlighting opportunities for improvement. ulisboa.ptpre-sustainability.com Predictive LCA models are being developed that can estimate the environmental impact of a chemical based on its molecular structure and the proposed synthesis route, even at the early stages of process development. acs.organnualreviews.org

EIA, on the other hand, would be applied to a specific facility that manufactures or uses this compound. dei.so It would focus on the local environmental impacts of that particular project. dei.so Together, LCA and EIA provide a comprehensive framework for evaluating and mitigating the environmental footprint of chemical products. dei.solifecycleinitiative.orgresearchgate.net

Future Research Directions and Translational Perspectives

Advancements in Remediation and Mitigation Strategies for Environmental Contamination

The environmental persistence of halogenated organic compounds like Dipropyl tetrachlorophthalate necessitates the development of effective remediation strategies. Since these compounds can accumulate in soil and water, research is moving beyond conventional methods toward more advanced and sustainable solutions. acs.orgclu-in.org

Future remediation research will likely focus on the following areas:

Enhanced Bioremediation: While bioremediation using microorganisms to degrade pollutants is a well-established, eco-friendly approach, its efficiency against highly chlorinated compounds can be limited. clu-in.org Future work will likely involve the discovery and engineering of novel microbial strains or consortia with specific enzymatic machinery capable of cleaving the chloro-aromatic structure of this compound. Bioaugmentation, the introduction of such specialized microbes to contaminated sites, is a promising strategy. regenesis.com

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals to break down persistent organic pollutants, are a key area of research for treating phthalate (B1215562) contamination. iwaponline.com Techniques such as photocatalytic oxidation, Fenton and photo-Fenton processes, and ozonation are being optimized for greater efficiency and scalability to degrade complex molecules like this compound into less harmful substances. iwaponline.com

Electrochemical Dehalogenation: This technique uses an electric current to drive the reductive cleavage of carbon-halogen bonds. scielo.org.mx Studies have shown its potential for degrading chlorinated and brominated derivatives of phthalic anhydrides. scielo.org.mx Future research could refine this method by developing more efficient and selective electrode materials and optimizing reaction conditions for the complete dehalogenation of this compound in contaminated water or soil.

Surfactant-Enhanced Remediation: For hydrophobic contaminants like phthalates that are strongly adsorbed to soil particles, surfactant-enhanced soil washing can significantly improve their removal. acs.org Surfactants increase the solubility and mobility of the contaminant, making it more available for extraction or biodegradation. acs.org Research is focused on identifying biodegradable and low-toxicity surfactants to create a truly green remediation technology.

Remediation StrategyPrincipleFuture Research Focus
Enhanced Bioremediation Use of microorganisms to degrade contaminants. clu-in.orgEngineering microbes with specific enzymatic pathways for dehalogenation and aromatic ring cleavage.
Advanced Oxidation Generation of reactive oxygen species to chemically break down pollutants. iwaponline.comImproving catalyst efficiency, reducing energy consumption, and scaling up for field applications.
Electrochemical Dehalogenation Reductive cleavage of carbon-halogen bonds using an electric current. scielo.org.mxDeveloping novel, highly selective, and durable cathode materials.
Surfactant-Enhanced Washing Increasing contaminant solubility and mobility in soil and water. acs.orgFinding effective, low-cost, and biodegradable surfactants to minimize secondary contamination.

Refinement of Toxicological Assessment Models and In Vitro Alternatives

Traditional toxicological assessment has heavily relied on animal testing. However, ethical considerations, high costs, and species-specific differences that may not accurately predict human health effects are driving a global shift toward alternative methods. cu.edu.tr For compounds like this compound, future toxicological assessments will increasingly integrate these advanced, human-relevant models.

Key directions for refining toxicological models include:

In Vitro Human Cell and Tissue Models: The use of human-derived cells and tissues is a cornerstone of modern toxicology. researchgate.net For assessing the toxicity of this compound, researchers can use 3D cell cultures and reconstituted human tissue models, such as skin and eye models, to study irritation, sensitization, and other localized effects without animal testing. cu.edu.trresearchgate.net

Organs-on-Chips (Microphysiological Systems): These innovative devices contain human cells grown in microfluidic systems that mimic the structure and function of human organs like the liver, kidney, and lung. cu.edu.trresearchgate.net An organ-on-a-chip platform could be used to study the metabolism of this compound and its potential toxicity to specific organs in a dynamic, human-relevant system. cu.edu.tr

In Silico (Computational) Modeling: Computational toxicology, including Quantitative Structure-Activity Relationship (QSAR) models, uses computer algorithms to predict the toxicity of chemicals based on their structure. europa.eu As more data becomes available for chlorinated phthalates, these models can be refined to more accurately predict the potential hazards of this compound, helping to prioritize further testing and reduce reliance on animal studies. europa.eumdpi.com

High-Throughput Screening (HTS): HTS platforms like ToxCast and Tox21 use automated in vitro bioassays to rapidly test thousands of chemicals for potential toxicity across a wide range of biological pathways. acs.org Applying HTS to this compound and its metabolites can quickly identify potential mechanisms of toxicity and provide data for more comprehensive risk assessments. acs.org

Alternative ModelDescriptionApplication for this compound
In Vitro Cell Cultures Use of human cells and 3D tissue models in a lab setting. researchgate.netAssessing skin/eye irritation, cytotoxicity, and endocrine activity. cu.edu.trrsc.org
Organs-on-Chips Microfluidic devices that mimic human organ function. cu.edu.trStudying metabolism, organ-specific toxicity (e.g., liver, kidney), and bioavailability.
In Silico (QSAR) Models Computer-based prediction of toxicity from chemical structure. europa.euPredicting potential hazards and prioritizing for further testing based on structural similarities to other known toxicants.
High-Throughput Screening Automated testing of chemicals across many biological assays. acs.orgRapidly screening for potential adverse effects and mechanisms of action.

Development of Sustainable Synthesis Routes with Reduced Environmental Footprint

The principles of green chemistry aim to design chemical processes that are safer, more efficient, and environmentally benign. scispace.com The conventional synthesis of phthalates often involves petrochemical feedstocks and catalysts that may be hazardous. Future research on the synthesis of this compound will focus on creating more sustainable pathways from raw material to final product.

Future sustainable synthesis strategies could include:

Use of Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. scispace.com Research could explore the production of building blocks like propanol (B110389) from biomass sources. While the tetrachlorinated aromatic ring presents a greater challenge, bio-based routes to aromatic compounds are an active area of chemical research.

Catalyst Innovation: Moving away from traditional acid catalysts, which can be corrosive and difficult to separate, is a key goal. Research into solid, reusable catalysts, such as zeolites or functionalized resins, could simplify purification, reduce waste, and allow the catalyst to be recycled. researchgate.net Enzymatic catalysis, using lipases for the esterification step, offers a highly selective and environmentally friendly alternative that operates under mild conditions.

Alternative Solvents: Many organic reactions use volatile organic compounds (VOCs) as solvents, which contribute to air pollution. Green chemistry promotes the use of safer alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. researchgate.net For instance, performing the esterification of tetrachlorophthalic acid with propanol in a supercritical fluid could eliminate the need for a hazardous solvent and simplify product separation. researchgate.net

Integrated Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully grasp how this compound interacts with biological systems, future research will move beyond traditional toxicological endpoints to a more holistic, systems-biology approach. Toxicogenomics, which studies how the genome, transcriptome, proteome, and metabolome respond to toxic exposures, provides a powerful toolkit for this purpose. frontiersin.orgnih.gov

An integrated multi-omics strategy would involve:

Transcriptomics: Analyzing changes in gene expression (the "transcriptome") in cells or organisms exposed to this compound can reveal which cellular pathways are activated or disrupted. This can provide early clues about the compound's mode of action, such as the induction of stress responses, metabolic pathways, or inflammatory signaling. nih.govnih.gov

Proteomics: This involves studying the entire set of proteins in a cell or tissue. Following exposure, proteomics can identify changes in protein levels and modifications, indicating how the cell is functionally responding to the chemical stress.

Metabolomics: By analyzing the small-molecule metabolites in a biological system, metabolomics provides a direct snapshot of the physiological state. Exposure to this compound could alter metabolic profiles, highlighting disruptions in energy metabolism, lipid metabolism, or other critical functions.

Adverse Outcome Pathways (AOPs): Multi-omics data is crucial for developing AOPs. An AOP is a conceptual framework that links a molecular initiating event (e.g., a chemical binding to a receptor) through a series of key biological events to an adverse outcome at the organism or population level. By generating detailed omics data for this compound, researchers can build and validate AOPs, improving the ability to predict adverse health effects from molecular-level data.

Omics TechnologyLevel of AnalysisInformation Gained
Transcriptomics Gene Expression (RNA)Identifies cellular pathways affected by the compound. nih.govnih.gov
Proteomics Protein Levels & ModificationsReveals functional changes in the cell in response to exposure.
Metabolomics Small Molecule MetabolitesProvides a snapshot of the physiological and metabolic state of the organism.
Integrated Analysis (AOPs) Molecular to Organism LevelLinks molecular initiating events to adverse health outcomes for predictive toxicology.

By integrating these future-focused research directions, the scientific community can develop a comprehensive understanding of this compound, leading to better strategies for environmental management, more accurate safety assessments, and a clearer picture of its biological impact.

Q & A

Basic: What analytical techniques are recommended for the identification and quantification of dipropyl tetrachlorophthalate in environmental samples?

Methodological Answer:
Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is optimal for quantification. For complex matrices, employ derivatization techniques such as propylation (using alkylation reagents) to enhance volatility, followed by solid-phase extraction (SPE) for sample cleanup. Calibrate with certified reference materials and validate recovery rates (85–115%) across triplicate runs .

Advanced: How can researchers resolve contradictions in reported partition coefficients (K) of this compound across chromatographic studies?

Methodological Answer:
Standardize experimental conditions, including stationary phase composition (e.g., squalane vs. dinonyl phthalate) and temperature control (±0.5°C). Replicate measurements using columns with identical phase ratios and validate with internal standards (e.g., deuterated analogs). Address discrepancies by comparing data normalization methods, such as Guiochon’s condition (KR/K~ ratios), to minimize systematic errors .

Basic: What spectroscopic methods are suitable for confirming the molecular structure of this compound?

Methodological Answer:
Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkages and chlorine substitution patterns. Complement with Fourier-transform infrared (FTIR) spectroscopy to identify characteristic C=O (1740 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches. Cross-validate with high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₄H₁₄Cl₄O₄) .

Advanced: What integrated approaches are recommended for assessing the atmospheric partitioning behavior of this compound?

Methodological Answer:
Combine Henry’s Law constants (4.7×10¹ to 9.3×10¹ Pa·m³/mol at 25°C) with fugacity modeling to predict air-water distribution. Validate through field sampling using polyurethane foam (PUF) passive air collectors and water-phase SPE. Incorporate computational tools like EPI Suite to estimate degradation half-lives and long-range transport potential .

Advanced: How should experimental designs be structured to investigate thermal degradation pathways under varying oxygen concentrations?

Methodological Answer:
Use thermogravimetric analysis (TGA) coupled with pyrolysis-GC/MS to monitor mass loss and decomposition products. Conduct experiments in controlled-atmosphere chambers (0–21% O₂) with temperature ramps (5°C/min). Employ isotopically labeled analogs (e.g., ¹³C-phthalate) to track fragment formation via time-resolved MS/MS analysis .

Basic: What quality control measures are essential when preparing analytical standards for this compound?

Methodological Answer:
Store standards in anhydrous conditions (-20°C, amber vials) to prevent hydrolysis. Verify purity via melting point analysis (target ±2°C of literature values) and chromatographic homogeneity (RSD <2% for peak area across five injections). Use internal standards (e.g., dipropyl-d₁₀ tetrachlorophthalate) to correct for matrix effects .

Advanced: What methodological framework is appropriate for cumulative risk assessments with other phthalate esters?

Methodological Answer:
Apply physiologically based pharmacokinetic (PBPK) modeling parameterized with in vitro metabolism data (e.g., esterase kinetics). Use Monte Carlo simulations to integrate exposure variability and interspecies differences. Cross-reference with toxicity databases (e.g., EPA’s CompTox) to identify synergistic effects .

Advanced: How can researchers address data gaps in ecotoxicological profiles using high-throughput screening?

Methodological Answer:
Implement zebrafish embryo toxicity assays (FET) to assess developmental endpoints (e.g., LC₅₀, teratogenicity). Combine with computational platforms like EPA’s ToxCast, using quantitative structure-activity relationship (QSAR) models parameterized with chlorine substitution patterns and log P values. Validate with microcosm studies to evaluate bioaccumulation factors .

Notes on Evidence Utilization:

  • Basic questions focus on foundational techniques (e.g., GC, NMR) and quality control, citing structural and analytical data.
  • Advanced questions emphasize experimental design (e.g., thermal degradation , atmospheric modeling ) and data reconciliation methodologies.
  • Commercial/consumer aspects are excluded per requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dipropyl tetrachlorophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dipropyl tetrachlorophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.